Fenaclon

Descripción general

Descripción

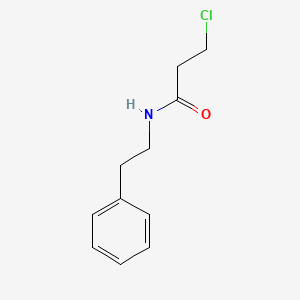

Es principalmente reconocido por sus propiedades anticonvulsivas y está indicado para el tratamiento de la epilepsia . Fenaclon tiene un peso molecular de 211,69 g/mol y se caracteriza por su estructura única, que incluye un grupo cloro y un grupo feniletilo unidos a una cadena principal de propanamida .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fenaclon típicamente implica la reacción de cloruro de 3-cloropropionilo con 2-feniletilamina. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen un rango de temperatura de 0-5 °C para controlar la naturaleza exotérmica de la reacción .

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, y la reacción se lleva a cabo en reactores grandes con un control preciso de la temperatura y el pH para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Fenaclon experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: La reducción de this compound puede conducir a la formación de aminas.

Sustitución: El grupo cloro en this compound se puede sustituir con otros nucleófilos, como grupos hidroxilo o amino.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como hidróxido de sodio o amoníaco.

Principales productos formados

Oxidación: Formación de ácido 3-cloropropanoico.

Reducción: Formación de 3-cloro-N-(2-feniletil)propanamina.

Sustitución: Formación de 3-hidroxi-N-(2-feniletil)propanamida o 3-amino-N-(2-feniletil)propanamida.

Aplicaciones Científicas De Investigación

Fenaclon tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como material de partida para la síntesis de otros compuestos.

Biología: Se estudia por sus efectos en los sistemas biológicos, particularmente sus propiedades anticonvulsivas.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la epilepsia y otros trastornos neurológicos.

Industria: Se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos .

Mecanismo De Acción

Fenaclon ejerce sus efectos anticonvulsivos modulando la actividad de los neurotransmisores en el cerebro. Se cree que aumenta los efectos inhibitorios del ácido gamma-aminobutírico (GABA) uniéndose a los receptores GABA, reduciendo así la excitabilidad neuronal y previniendo las convulsiones . Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción aún se están investigando .

Comparación Con Compuestos Similares

Compuestos similares

Fenobarbital: Otro anticonvulsivo utilizado en el tratamiento de la epilepsia.

Carbamazepina: Un anticonvulsivo y estabilizador del estado de ánimo ampliamente utilizado.

Ácido Valproico: Un anticonvulsivo y un fármaco estabilizador del estado de ánimo.

Unicidad de Fenaclon

This compound es único debido a su estructura química específica, que incluye un grupo cloro y un grupo feniletilo. Esta estructura contribuye a sus propiedades farmacológicas distintas y lo convierte en un compuesto valioso en el tratamiento de la epilepsia .

Actividad Biológica

Fenaclon, chemically known as (R)(-) 14 methyl-8-hexadecyn-1-ol, is a bioactive compound derived from the endophytic fungus Aspergillus flavus, isolated from Boerhavia diffusa L. This compound has garnered attention due to its potential antimicrobial properties and other biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily noted for its antimicrobial effects. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further research in pharmacological applications.

Antimicrobial Activity

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.39 μg/mL |

| Bacillus subtilis | 19 | 0.78 μg/mL |

| Candida tropicalis | 19 | 0.50 μg/mL |

The above table summarizes the antimicrobial efficacy of this compound against various pathogens. The highest zone of inhibition was observed against Staphylococcus aureus, indicating strong antibacterial activity. The MIC values suggest that this compound can effectively inhibit bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of certain functional groups in its molecular structure may enhance its interaction with microbial targets, leading to increased permeability and eventual cell death.

Case Studies and Research Findings

A study conducted on the endophytic fungi from Boerhavia diffusa revealed that this compound not only exhibited significant antibacterial properties but also demonstrated antifungal activity against Candida species . The research utilized both qualitative and quantitative methods to assess the phytochemical composition and biological activities of the isolated compounds.

Case Study: Antimicrobial Properties of Endophytic Fungi

In a comprehensive analysis, researchers isolated several endophytic fungi from medicinal plants and tested their antimicrobial properties. The findings indicated that compounds like this compound showed promising results in inhibiting pathogenic strains, suggesting their potential use in developing new antimicrobial therapies .

Additional Biological Activities

Beyond its antimicrobial properties, preliminary studies have suggested that this compound may possess anti-inflammatory and antioxidant activities. Further research is required to explore these potential benefits and elucidate the underlying mechanisms.

Propiedades

IUPAC Name |

3-chloro-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITWVVLBVUMFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057708 | |

| Record name | Fenaclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-20-7 | |

| Record name | Fenaclon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenaclon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenaclon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENACLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M4IR9QY13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.